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Compound of Interest

6-methyl-1H-indole-3-carboxylic
Compound Name: d
aci

cat. No.: B1319080

A Comprehensive Technical Guide to the Spectral Data of 6-methyl-1H-indole-3-carboxylic
acid

This technical guide provides a detailed overview of the expected spectral data for 6-methyl-
1H-indole-3-carboxylic acid, a compound of interest in medicinal chemistry and drug
development. Due to the limited availability of published experimental spectra for this specific
molecule, this guide presents predicted data based on the analysis of structurally related
compounds, including indole-3-carboxylic acid and 6-methylindole. The information is intended
for researchers, scientists, and professionals in drug development, offering a robust framework
for the characterization of this and similar indole derivatives.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-methyl-1H-indole-3-carboxylic acid. These
predictions are derived from established principles of spectroscopy and data from analogous
compounds.

'H NMR (Proton NMR) Spectral Data

The predicted 'H NMR chemical shifts are presented for a standard solvent like DMSO-des. The
indole NH proton's chemical shift is notably solvent-dependent.
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. Predicted Chemical
Proton Position

o Coupling Constant
Multiplicity

Shift (8, ppm) (J, H2)

H1 (-NH) ~11.5 Broad Singlet

H2 ~8.0 Singlet

H4 ~7.8 Doublet ~8.5
H5 ~7.0 Doublet ~8.5
H7 ~7.4 Singlet

6-CHs ~2.4 Singlet

-COOH ~12.0 Broad Singlet

13C NMR (Carbon NMR) Spectral Data

The predicted 13C NMR chemical shifts are crucial for confirming the carbon framework of the

molecule.

Carbon Position

Predicted Chemical Shift (3, ppm)

Cc2 ~125
C3 ~110
C3a ~128
C4 ~120
C5 ~122
C6 ~135
c7 ~112
C7a ~136
6-CHs ~21
-COOH ~165
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IR (Infrared) Spectral Data

The IR spectrum is characterized by the vibrations of the functional groups present in the
molecule. Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.

[1][2]

. o Predicted Absorption .
Functional Group Vibrational Mode Intensity
Range (cm™?)

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong
N-H (Indole) Stretching ~3400 Medium

C-H (Aromatic) Stretching 3000-3100 Medium

C-H (Alkyl) Stretching 2850-2960 Medium

C=0 (Carboxylic Acid)  Stretching 1680-1710 Strong

C=C (Aromatic) Stretching 1500-1600 Medium-Strong
C-O Stretching 1210-1320 Strong

O-H Bending 1395-1440 Medium

Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak (M+) and common fragmentation patterns are
predicted. In electron ionization (EI) mass spectrometry, carboxylic acids can exhibit
characteristic fragmentation patterns, including the loss of hydroxyl (-OH) and carboxy! (-
COOH) groups.[3]
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Parameter Predicted Value
Molecular Formula C10HsNO:2
Molecular Weight 175.18 g/mol
Predicted [M]* (m/z) 175

Key Fragment [M-OH]* (m/z) 158

Key Fragment [M-COOH]* (m/z) 130

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are
standard procedures for the analysis of small organic molecules.

NMR Spectroscopy

A standard protocol for acquiring *H and 3C NMR spectra is as follows:[4]

o Sample Preparation: Dissolve 5-10 mg of 6-methyl-1H-indole-3-carboxylic acid in
approximately 0.7 mL of a deuterated solvent (e.g., DMSO-de) in a5 mm NMR tube.

e Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR
spectrometer.[5]

e 1H NMR Acquisition:

o Lock the spectrometer on the deuterium signal of the solvent.

o

Optimize the magnetic field homogeneity through shimming.

o

Acquire the spectrum using a standard single-pulse sequence.

[¢]

Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

[e]

e 13C NMR Acquisition:
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o Use a standard proton-decoupled pulse program.
o Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

o A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shifts using the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum is as follows:[6]

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the
solid sample is placed directly on the ATR crystal.

e Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the beam path and record the sample spectrum.

o The instrument software automatically subtracts the background from the sample
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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o Data Analysis: The resulting spectrum, plotted as absorbance or transmittance versus
wavenumber (cm™1), is analyzed to identify the characteristic absorption bands of the
functional groups.

Mass Spectrometry

A typical protocol for mass spectrometric analysis is outlined below:[7]

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or
Liquid Chromatography (LC). For a non-volatile compound like an indole carboxylic acid, LC-
MS is often preferred.

« lonization: Electrospray ionization (ESI) is a common ionization technique for such
molecules, which can be operated in either positive or negative ion mode. Electron lonization
(El) can also be used, often with GC introduction, and typically provides more extensive
fragmentation.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: The detector records the abundance of ions at each m/z value, generating
a mass spectrum.

o Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the
compound from the molecular ion peak and to elucidate its structure by interpreting the
fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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